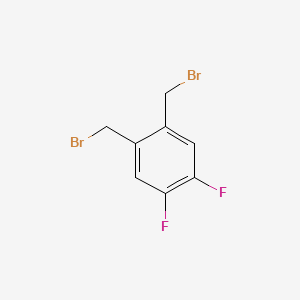

1,2-Bis(bromomethyl)-4,5-difluorobenzene

CAS No.:

Cat. No.: VC15895593

Molecular Formula: C8H6Br2F2

Molecular Weight: 299.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Br2F2 |

|---|---|

| Molecular Weight | 299.94 g/mol |

| IUPAC Name | 1,2-bis(bromomethyl)-4,5-difluorobenzene |

| Standard InChI | InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |

| Standard InChI Key | QCQHUMBPYQAMGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)CBr)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted with two bromomethyl (-CH₂Br) groups at the 1- and 2-positions and fluorine atoms at the 4- and 5-positions. This arrangement creates a sterically congested environment while introducing strong electron-withdrawing effects from both halogens. The IUPAC name, 1,2-bis(bromomethyl)-4,5-difluorobenzene, reflects this substitution pattern.

Spectroscopic and Computational Data

-

Canonical SMILES: C1=C(C(=CC(=C1F)F)CBr)CBr

-

InChI Key: QCQHUMBPYQAMGI-UHFFFAOYSA-N

-

X-ray Crystallography: While crystallographic data for this specific compound is limited, analogous structures suggest a planar aromatic core with bromomethyl groups adopting staggered conformations to minimize steric clashes.

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| 1,2-Bis(bromomethyl)-4,5-difluorobenzene | C₈H₆Br₂F₂ | 299.94 | Not reported |

| 1,2-Dibromo-4,5-difluorobenzene | C₆H₂Br₂F₂ | 271.89 | 216.2 ± 35.0 |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 144–146 |

Synthesis Methods

Bromination of Methyl Precursors

The most plausible route involves bromination of 4,5-difluoro-o-xylene using brominating agents such as N-bromosuccinimide (NBS) under radical initiation. This method parallels the synthesis of 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, where NBS selectively substitutes methyl hydrogens with bromine. Reaction conditions typically include:

-

Solvent: Carbon tetrachloride or chlorobenzene

-

Temperature: 80–100°C

-

Initiation: Benzoyl peroxide or AIBN (azobisisobutyronitrile)

Yields remain unreported in open literature, but analogous brominations achieve 60–80% efficiency.

Chemical Reactivity

Nucleophilic Substitution

The bromomethyl groups undergo SN₂ reactions with nucleophiles such as amines, thiols, and alkoxides. For example:

Steric hindrance from adjacent substituents slows kinetics compared to less congested analogs.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation. The fluorine atoms enhance oxidative addition rates to Pd(0) catalysts, while bromomethyl groups serve as leaving groups for subsequent functionalization.

Table 2: Reaction Pathways and Applications

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| SN₂ Substitution | KCN, DMF, 60°C | Nitrile intermediates |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NH₃ | Aromatic amines |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Biaryl structures |

Data source:.

Physical and Thermodynamic Properties

-

Density: Estimated at 2.0–2.2 g/cm³ (analogous to 1,2-dibromo-4,5-difluorobenzene)

-

Melting Point: Likely 50–70°C based on brominated aromatic analogs

-

Solubility: Hydrophobic; soluble in dichloromethane, THF, and DMF

Applications in Organic Synthesis

Polymer Chemistry

As a difunctional monomer, it facilitates step-growth polymerization to produce fluorinated polyarylenes. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance coatings.

Pharmaceutical Intermediates

The compound’s ability to introduce fluorinated aromatic moieties aids in developing kinase inhibitors and antiviral agents. For instance, replacing bromine with pharmacophores like piperazine yields bioactive candidates.

Comparison with Related Halogenated Aromatics

The compound’s reactivity differs markedly from monobrominated or chlorinated analogs. For example:

-

Electrophilic Aromatic Substitution: Fluorine atoms direct incoming electrophiles to the 3- and 6-positions, but bromomethyl groups deactivate the ring.

-

Thermal Stability: Decomposes at lower temperatures (~200°C) compared to non-fluorinated analogs due to C-Br bond lability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume